molecular formula C17H13BrO B1268244 2-Benzyloxy-1-bromonaphthalene CAS No. 41908-23-0

2-Benzyloxy-1-bromonaphthalene

Cat. No.: B1268244
CAS No.: 41908-23-0
M. Wt: 313.2 g/mol
InChI Key: VFQRFYFSXMDHMW-UHFFFAOYSA-N
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Description

2-Benzyloxy-1-bromonaphthalene is a useful research compound. Its molecular formula is C17H13BrO and its molecular weight is 313.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 662276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Reactions and Formation of Hazardous Byproducts

2-Benzyloxy-1-bromonaphthalene, through its derivatives like bromonaphthalene, is studied in the context of the formation of hazardous byproducts. For instance, research by Evans and Dellinger (2003, 2005) examines the formation of dioxins and furans from the high-temperature pyrolysis and oxidation of brominated hydrocarbons, including bromonaphthalene. These processes are relevant in understanding the environmental impact of waste incineration and accidental fires involving materials with brominated hydrocarbons (Evans & Dellinger, 2003), (Evans & Dellinger, 2005).

2. Organic Synthesis

This compound is involved in various organic synthesis processes. Wang et al. (2014) demonstrate its use in the electrophilic cyclizations of diaryl-2,3-allenyl ethers, leading to the creation of highly functionalized 2-bromonaphthalenes. This highlights its role in creating complex organic compounds with potential applications in pharmaceuticals and materials science (Wang, Li, Fu, & Ma, 2014).

3. Photoinduced Electron Transfer Reactions

Research by Bouchet et al. (2016) explores the initiation step in the photoinduced electron transfer reaction involving 1-bromonaphthalene. This study contributes to the understanding of electron transfer mechanisms in organic compounds, which can be crucial for developing advanced materials and photovoltaic devices (Bouchet, Pierini, Brunetti, & Argüello, 2016).

4. Potential in Medical Research

While this compound itself is not directly involved in medical applications, its derivatives and related compounds have been studied. For example, Sherekar, Kakade, and Padole (2021) explore the synthesis of derivatives of bromonaphthalene with potential antimicrobial activities, indicating its indirect relevance in medical research (Sherekar, Kakade, & Padole, 2021).

Safety and Hazards

While specific safety and hazard information for 2-Benzyloxy-1-bromonaphthalene is not available, it is generally recommended to handle chemical compounds with care, avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

The future directions for the research and application of 2-Benzyloxy-1-bromonaphthalene could involve further exploration of its biological properties and potential applications in different fields. Additionally, the development of more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

1-bromo-2-phenylmethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c18-17-15-9-5-4-8-14(15)10-11-16(17)19-12-13-6-2-1-3-7-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQRFYFSXMDHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1-bromo-2-naphthol (15.0 g, 67.3 mmol) and K2CO3 (18.6 g, 135 mmol) in DMF (100 mL) was added benzyl bromide (9.6 mL, 81 mmol) and the mixture was stirred at 60° C. for 5 h. After cooling to room temperature, the solvent was evaporated in vacuo and the residue, dissolved in a small amount of CH2Cl2, passed through a thin pad of flash silica. Fractions containing the product were evaporated in vacuo to give an off-white solid. Crystallisation from CH2Cl2/petrol gave the title compound, 1-bromo-2-(phenylmethoxy)naphthalene, as a white crystalline solid (16.0 g, 76%). The mother liquor was concentrated and purified by flash chromatography (petrol/CH2Cl2, 2/1) to give an additional amount of the product (3.7 g, 17%; total yield: 93%). Rf =0.50 (petrol/CH2Cl2, 2/1); mp 104-106° C. (CH2Cl2/petrol); 1H NMR (250 MHz, CDCl3) δ5.35 (s, 2H), 7.32 (d, J=9.0 Hz, 1H), 7.38-7.50 (m, 4H), 7.57-7.66 (m, 2H), 7.79-7.86 (m, 3H), and 8.31 (d, J=8.5 Hz, 1H); 13C NMR (63 MHz, CDCl3) δ71.81, 110.0, 115.6, 124.6, 126.3, 127.2, 127.8, 128.1 (2C), 128.7, 128.9, 130.1, 133.2, 136.7 and 153.0; IR (CHCl3) νmax 1626, 1596, 1502, 1350, and 1268 cm−1; MS (EI+) m/z (rel intensity) 314/312 (25%, M+) and 91 (100); HRMS calcd for C17H13BrO (M+) 312.0150, found 312.0150. Anal. Calcd for C17H13BrO: C, 65.19; H, 4.18; Br, 25.51. Found: C, 64.94; H, 4.12; Br, 25.71.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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